Acetic acid;9-bromononan-4-ol Acetic acid;9-bromononan-4-ol
Brand Name: Vulcanchem
CAS No.: 54314-62-4
VCID: VC18579117
InChI: InChI=1S/C9H19BrO.C2H4O2/c1-2-6-9(11)7-4-3-5-8-10;1-2(3)4/h9,11H,2-8H2,1H3;1H3,(H,3,4)
SMILES:
Molecular Formula: C11H23BrO3
Molecular Weight: 283.20 g/mol

Acetic acid;9-bromononan-4-ol

CAS No.: 54314-62-4

Cat. No.: VC18579117

Molecular Formula: C11H23BrO3

Molecular Weight: 283.20 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid;9-bromononan-4-ol - 54314-62-4

Specification

CAS No. 54314-62-4
Molecular Formula C11H23BrO3
Molecular Weight 283.20 g/mol
IUPAC Name acetic acid;9-bromononan-4-ol
Standard InChI InChI=1S/C9H19BrO.C2H4O2/c1-2-6-9(11)7-4-3-5-8-10;1-2(3)4/h9,11H,2-8H2,1H3;1H3,(H,3,4)
Standard InChI Key CJLJSTITOCSCDL-UHFFFAOYSA-N
Canonical SMILES CCCC(CCCCCBr)O.CC(=O)O

Introduction

Chemical Identity and Structural Characteristics

The molecular formula of acetic acid;9-bromononan-4-ol is inferred as C₁₁H₂₃BrO₃, with a molecular weight of 283.203 g/mol . Its structure comprises a nine-carbon chain with a bromine atom at the terminal position (C9), a hydroxyl group at C4, and an acetyl group esterified to the hydroxyl oxygen (Figure 1). Key physicochemical properties include:

PropertyValueSource
Molecular Weight283.203 g/mol
Exact Mass282.083 Da
LogP (Partition Coeff.)3.195
Topological Polar SA57.53 Ų

The compound’s lipophilicity (LogP > 3) suggests moderate solubility in organic solvents, aligning with its use in hydrophobic reaction environments .

Synthetic Methodologies

Bromoalcohol Precursor Synthesis

The synthesis of 9-bromononan-4-ol derivatives typically begins with bromoalcohol intermediates. For example, 9-bromononan-1-ol—a positional isomer—is prepared via bromination of 1,8-octanediol using aqueous HBr in benzene, yielding a 6:1 ratio of monobromo alkanol to diol . Subsequent oxidation or esterification steps introduce functional groups at specific positions.

Acetylation and Ester Formation

Acetylation of the hydroxyl group is achieved using acetic anhydride or acetyl chloride in the presence of a base. In a modified procedure, 9-bromo-1-nonanol acetate is synthesized by reacting 9-bromononan-1-ol with acetyl chloride under reflux, followed by purification via column chromatography (hexane:ethyl acetate) . This method achieves yields exceeding 95% .

Alternative Pathways: Ionic Hydrogenation

For branched analogs, ionic hydrogenation of alkyl anions with electrophilic units (e.g., bromochloroalkanes) is employed. A representative protocol involves:

  • Reacting sodium hydride (2 eq.) with naphthoimidazolediones in DMF at 0°C.

  • Adding bromochloroalkane (1.3 eq.) to form C–O bonds.

  • Quenching with water and extracting with dichloromethane .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): Signals at δ 3.54–3.51 (t, J = 6.76 Hz, 2H, CH₂Br) and δ 2.04 (s, 3H, CH₃COO) confirm the acetyl and bromoalkyl groups .

  • ¹³C NMR: Peaks at δ 170.8 (C=O), 66.5 (C-O), and 33.7 (C-Br) validate the ester and bromine positions .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) data for related compounds show exact mass matches within 0.005 Da of theoretical values, confirming molecular integrity .

Applications in Organic and Medicinal Chemistry

Pharmaceutical Intermediates

Bromoalkanols serve as precursors for nucleoside prodrugs. For instance, Japanese Patent JP2022546310A discloses phosphonate derivatives of adenine synthesized via coupling 9-bromononan-1-ol analogs with purine bases . These prodrugs exhibit enhanced bioavailability for antiviral therapies .

Peptidomimetic Synthesis

In antimalarial research, bromoalkyl chains are incorporated into peptidomimetics targeting Plasmodium N-myristoyltransferase. A study by Tate et al. utilized 9-bromononanoic acid (derived from 9-bromononan-1-ol) to synthesize lipidated inhibitors with IC₅₀ values < 100 nM .

Pheromone Analog Development

The German cockroach pheromone 3,11-dimethylnonacosan-2-one is synthesized using bromoalkanols as key intermediates, highlighting their utility in agrochemical research .

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